molecular formula C36H48O6 B12353454 18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)

18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)

Cat. No.: B12353454
M. Wt: 576.8 g/mol
InChI Key: MQEFCZZPPWNMPU-IWMYSMRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI) is a complex organic molecule with a unique structure. This compound is characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cyclization, oxidation, and acetylation reactions. The reaction conditions typically require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione: A structurally similar compound with slight variations in functional groups.

    4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-: Another related compound with differences in the acetylation pattern.

Uniqueness

This compound is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. Its complexity and versatility make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C36H48O6

Molecular Weight

576.8 g/mol

IUPAC Name

[(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate

InChI

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16-,20-12-,31-28-/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1

InChI Key

MQEFCZZPPWNMPU-IWMYSMRLSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C\CC/C(=C\[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.